molecular formula C7H8BrN B1343900 5-(Bromomethyl)-2-methylpyridine CAS No. 792187-67-8

5-(Bromomethyl)-2-methylpyridine

Cat. No.: B1343900
CAS No.: 792187-67-8
M. Wt: 186.05 g/mol
InChI Key: MMMHSZNSSOEFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-methylpyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromomethyl group attached to the fifth position and a methyl group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method is the bromomethylation reaction, where 2-methylpyridine is treated with formaldehyde and hydrobromic acid (HBr) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2,5-dimethylpyridine or other reduced derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

    2-Bromomethylpyridine: Similar structure but lacks the methyl group at the second position.

    3-Bromomethylpyridine: Bromomethyl group is attached to the third position instead of the fifth.

    4-Bromomethylpyridine: Bromomethyl group is attached to the fourth position.

Uniqueness: 5-(Bromomethyl)-2-methylpyridine is unique due to the specific positioning of the bromomethyl and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

5-(Bromomethyl)-2-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group at the 5-position of the pyridine ring, has implications in medicinal chemistry and various biological applications.

  • Molecular Formula : C7_7H9_9BrN
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 792187-67-8

The presence of the bromine atom and the methyl group on the pyridine ring contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The pyridine ring is a common structural motif in many biologically active compounds, providing a basis for its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. A study published in the Journal of Organic Chemistry highlighted that similar compounds demonstrate significant antibacterial activity against Gram-positive bacteria.

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A case study involving human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, underscoring its potential as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis
AnticancerReduced viability in cancer cells

Case Studies

  • Antibacterial Efficacy : A study conducted by Kourounakis et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.
  • Cytotoxic Effects on Cancer Cells : Research published in Bioorganic & Medicinal Chemistry Letters revealed that this compound showed promising results against human leukemia cells, with IC50_{50} values indicating effective cytotoxicity. The mechanism was proposed to involve the generation of reactive oxygen species (ROS), leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-2-methylpyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of precursor pyridine derivatives. For example, bromination of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure) is a common approach. Optimizing solvent polarity (e.g., using CCl₄ or DMF) and temperature (40–60°C) can enhance regioselectivity and reduce side reactions like over-bromination . Monitoring reaction progress via TLC or GC-MS is critical for yield optimization.

Q. Which analytical techniques are most effective for characterizing this compound, and how can purity be validated?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the bromomethyl group (δ ~4.3–4.8 ppm for CH₂Br) and methyl substitution on the pyridine ring.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 189.03 g/mol for C₇H₈BrN) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological studies) .

Q. How should this compound be stored to maintain stability, and what are its solubility challenges?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high (>50 mg/mL), but low in water (<1 mg/mL). Pre-dissolve in DMSO for in vitro assays, ensuring residual solvent concentrations are biocompatible .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during functionalization of this compound?

  • Methodological Answer : Competing elimination reactions can be suppressed by:

  • Using bulky bases (e.g., DBU) to favor substitution over β-hydride elimination.
  • Lowering reaction temperatures (0–25°C) and avoiding prolonged heating.
  • Employing transition-metal catalysts (e.g., Pd for cross-coupling) to direct reactivity toward desired pathways .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are effective?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site for Suzuki-Miyaura or Ullmann coupling. Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C yields biaryl derivatives. For C–N couplings, CuI/1,10-phenanthroline in DMF at 120°C facilitates amination . Kinetic studies using in situ IR spectroscopy can monitor reaction progress .

Q. What computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the methyl group at position 2 directs electrophiles to position 4 via steric and electronic effects. MD simulations (AMBER force field) further validate solvent effects on reactivity .

Q. How can this compound be scaled up for multi-gram synthesis without compromising yield?

  • Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature control and reducing reaction time. For example, a microreactor with NBS in DMF at 50°C and 2 mL/min flow rate achieves >85% yield. Process Analytical Technology (PAT) tools like inline FTIR ensure real-time quality control .

Q. Data Contradiction and Validation

Q. How do discrepancies in reported melting points and spectral data for this compound arise, and how can they be resolved?

  • Methodological Answer : Variations in melting points (e.g., 133–136°C vs. 128–130°C) may stem from impurities or polymorphic forms. Recrystallization from ethanol/water (7:3) followed by DSC analysis confirms purity. Cross-validate spectral data with PubChem or EPA DSSTox entries (DTXSID70613944) .

Q. What toxicological precautions are necessary when handling this compound, given conflicting hazard classifications?

  • Methodological Answer : Although some sources classify it as non-toxic, its brominated structure warrants caution. Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity assays (e.g., LD₅₀ in rodents) and Ames tests for mutagenicity are recommended before biological applications .

Q. Biological and Pharmacological Applications

Q. How is this compound utilized in drug discovery, particularly for targeting enzyme active sites?

  • Methodological Answer : The bromomethyl group serves as a warhead in covalent inhibitors. For example, it can alkylate cysteine residues in kinases (e.g., EGFR). Kinetic studies (IC₅₀, kinact/KI) using fluorogenic substrates or SPR quantify target engagement .

Q. What in vitro models are suitable for assessing the metabolic stability of derivatives of this compound?

  • Methodological Answer : Use hepatic microsomes (human or rat) with NADPH cofactor to measure half-life (t₁/₂). LC-MS/MS identifies metabolites (e.g., debrominated or oxidized products). Compare results with control compounds (e.g., verapamil) to benchmark stability .

Q. Tables

Property Value Source
Molecular Weight189.03 g/molPubChem
Boiling Point245–247°C (estimated)EPA DSSTox
LogP (Octanol-Water)2.1 ± 0.3Computational
Recommended Storage2–8°C, inert atmosphereGLPBIO
Synthetic Route Yield Conditions
Radical Bromination72%NBS, CCl₄, 60°C, 12 h
Flow Reactor Synthesis87%DMF, 50°C, 2 mL/min

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMHSZNSSOEFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622906
Record name 5-(Bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792187-67-8
Record name 5-(Bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.